3-(2,2-Difluoroethoxy)piperidine
Overview
Description
3-(2,2-Difluoroethoxy)piperidine is a fluorinated organic compound characterized by the presence of a piperidine ring substituted with a 2,2-difluoroethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)piperidine typically involves the reaction of piperidine with 2,2-difluoroethanol under controlled conditions. The reaction can be facilitated by using a suitable catalyst and maintaining an appropriate temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroethoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-(2,2-Difluoroethoxy)piperidine has various applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand or inhibitor in biological studies.
Industry: Its unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
3-(2,2-Difluoroethoxy)piperidine is similar to other fluorinated piperidine derivatives, such as 3-(2,2,2-trifluoroethoxy)piperidine and 3-(2,2-difluoroethoxy)propanoic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)piperidine
3-(2,2-Difluoroethoxy)propanoic acid
3-(2,2-Difluoroethoxy)phenylboronic acid
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGFUWJBXFWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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